REACTION_CXSMILES
|
C1C(C(N)=O)=CN(C2OC(C[O:16][P:17]([O:20][P:21]([O:24]CC3OC(N4C5N=CN=C(N)C=5N=C4)C(OP([O-])([O-])=O)C3O)([O-:23])=[O:22])([O-:19])=[O:18])C(O)C2O)C=C1.[Na+:49].[Na+].[Na+].[Na+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].S(=O)(=O)(O)O.P(O)([O-])([O-])=O.[Na+].[Na+]>>[O-:18][P:17]([O:20][P:21]([O-:24])([O-:23])=[O:22])(=[O:16])[O-:19].[Na+:49].[Na+:49].[Na+:49].[Na+:49] |f:0.1.2.3.4,5.6.7.8,10.11.12,13.14.15.16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
disodium orthophosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is separated from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the disodium orthophosphate so separated
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
CUSTOM
|
Details
|
to btween 400° C. and 600° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |